N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-7-12(2)21(19-11)14(13-5-6-25-10-13)8-18-15(22)9-20-16(23)3-4-17(20)24/h5-7,10,14H,3-4,8-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOKFGLPJCVKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CN2C(=O)CCC2=O)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a pyrazole ring, a thiophene moiety, and a pyrrolidine derivative, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The compound features several functional groups that enhance its biological activity:
- Pyrazole Ring : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
- Thiophene Ring : Contributes to the compound's electronic properties and enhances lipophilicity.
- Pyrrolidine Derivative : Imparts stability and can influence the interaction with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with various biological targets. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation or inflammation.
- Receptor Interaction : It could modulate receptor activity, leading to altered cellular responses.
- Molecular Interactions : The presence of π-π stacking interactions between the pyrazole and thiophene rings may enhance binding affinity to target proteins.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown significant efficacy against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549) .
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes .
- Antimicrobial Properties : Studies suggest that pyrazole derivatives possess antibacterial and antifungal activities .
- Neuroprotective Effects : Some pyrazole derivatives have been reported to exhibit antidepressant-like effects in animal models .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazole derivatives against human cancer cell lines. Among these, compounds similar to this compound demonstrated IC50 values ranging from 10 to 20 µM against HCT116 cells, indicating significant anticancer potential .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammation models, pyrazole derivatives exhibited a marked reduction in pro-inflammatory cytokines when tested in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
Data Table of Biological Activities
Scientific Research Applications
Cytotoxicity and Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Case Study 1 : A related pyrazole derivative demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |
|---|---|---|
| Compound X | 5.13 µM | Induces apoptosis and cell cycle arrest |
| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |
Antimicrobial Properties
Compounds with similar structures have shown broad-spectrum antimicrobial activity. The introduction of specific substituents can enhance these effects:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.
Anti-inflammatory Effects
Research suggests that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Potential Therapeutic Uses
The diverse biological activities of this compound suggest several potential therapeutic applications:
- Cancer Therapy : Due to its cytotoxic properties against tumor cells.
- Infectious Diseases : As an antimicrobial agent targeting bacterial and fungal infections.
- Inflammatory Conditions : For the treatment of diseases characterized by inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
Pyrazole Modifications :
- The target’s 3,5-dimethylpyrazole offers steric bulk and moderate hydrophobicity, whereas Compound 189 uses difluoromethyl groups to improve metabolic resistance and membrane permeability via fluorine’s electronegativity .
Heterocyclic Diversity :
- The thiophen-3-yl group in the target enables sulfur-mediated interactions, contrasting with Compound 189 ’s pyridine-indazole hybrid (optimized for aromatic stacking) and the benzothiazole in ’s compound (imparts rigidity and electron-withdrawing effects) .
Acetamide Linker Consistency :
Pharmacokinetic and Pharmacodynamic Implications
- Metabolic Stability : Compound 189’s difluoromethyl groups reduce oxidative metabolism risks, whereas the target’s methyl groups may be susceptible to CYP450-mediated demethylation .
- Target Selectivity : The benzothiazole derivative’s planar structure may favor kinase ATP-pocket binding, while the target’s thiophene-pyrazole combination could prioritize protease inhibition .
Q & A
Basic Question: What are the standard synthetic protocols for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely involves multi-step reactions, including:
- Pyrazole-thiophene coupling : Refluxing 3,5-dimethylpyrazole derivatives with thiophene-containing intermediates in ethanol or DMF/EtOH mixtures, as described in analogous pyrazole-thiophene syntheses .
- Acetamide functionalization : Introducing the 2-(2,5-dioxopyrrolidin-1-yl)acetamide group via nucleophilic substitution or condensation, leveraging chloroacetamide intermediates (e.g., similar to methods in ).
Optimization Tips : - Solvent selection : Polar aprotic solvents like DMF enhance reactivity for heterocyclic couplings .
- Catalysis : Base catalysts (e.g., triethylamine) can improve yields in amide bond formation.
- Temperature control : Reflux conditions (70–100°C) balance reaction rate and byproduct suppression .
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Answer:
- X-ray crystallography : Critical for resolving stereochemistry and confirming the spatial arrangement of the pyrazole, thiophene, and dioxopyrrolidine moieties. and highlight its use in analogous compounds to determine bond lengths and angles .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbons adjacent to nitrogen/thiophene groups.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethyl linker region (2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-3-yl)ethyl).
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the labile dioxopyrrolidinyl group.
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or coupling constants) during structural elucidation?
Answer:
Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystallographic vs. solution-state discrepancies.
Methodology :
- Variable-temperature NMR : Probe conformational flexibility in the ethyl linker or pyrazole-thiophene rotation .
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant conformers .
- Single-crystal X-ray : Override solution-state ambiguities by confirming solid-state structure, as in for pyrazole-metal complexes .
Advanced Question: What mechanistic insights explain the reactivity of the dioxopyrrolidinyl acetamide group in nucleophilic substitution reactions?
Answer:
The 2,5-dioxopyrrolidin-1-yl group acts as a stabilized leaving group due to:
- Resonance stabilization : The cyclic succinimide structure delocalizes negative charge upon departure, enhancing electrophilicity at the acetamide carbonyl.
- Experimental validation : Analogous studies ( ) show that electron-withdrawing groups (e.g., dioxopyrrolidinyl) accelerate substitution rates in heterocyclic systems .
Reactivity testing : - Kinetic studies : Monitor reaction progress with thiols or amines via LC-MS to determine rate constants.
- Computational modeling : Use MOE or Schrödinger Suite to map transition states and activation energies.
Advanced Question: How can computational methods predict this compound’s potential as a protease inhibitor or kinase modulator?
Answer:
Strategy :
- Docking simulations : Use AutoDock Vina or Glide to model interactions between the dioxopyrrolidinyl acetamide and catalytic sites (e.g., trypsin-like proteases).
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS, focusing on hydrogen bonds with the pyrazole-thiophene core.
Validation : - SAR studies : Modify the thiophene or pyrazole substituents and compare predicted vs. experimental IC50 values.
- Free-energy calculations : Apply MM-PBSA to quantify binding affinities .
Advanced Question: What strategies mitigate synthetic challenges like low yields in the pyrazole-thiophene coupling step?
Answer:
Root causes : Steric hindrance from 3,5-dimethylpyrazole or competing side reactions.
Solutions :
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity (e.g., 30% yield increase in ’s ethanol reflux method) .
- Protecting groups : Temporarily block reactive sites on the thiophene ring with tert-butoxycarbonyl (Boc) groups.
- Catalytic systems : Employ Pd/Cu catalysts for Ullmann-type couplings, as demonstrated in triazine-thiadiazole syntheses .
Advanced Question: How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrazole ring?
Answer:
Discrepancies often stem from crystal packing effects or solvent interactions absent in gas-phase DFT models.
Approach :
- Periodic DFT : Use VASP or Quantum ESPRESSO to simulate the crystal environment, incorporating van der Waals corrections .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing bond distortions .
Advanced Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
Targeted assays :
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., MAPK or CDK families).
- Protease inhibition : Monitor fluorescence quenching in trypsin/chymotrypsin assays with fluorogenic substrates.
Controls : - Include staurosporine (kinase) or leupeptin (protease) as positive controls.
- Validate cytotoxicity via MTT assays on HEK-293 or HepG2 cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
